molecular formula C8H9ClN2O2 B1524009 Ethyl 6-amino-5-chloronicotinate CAS No. 305329-79-7

Ethyl 6-amino-5-chloronicotinate

Cat. No.: B1524009
CAS No.: 305329-79-7
M. Wt: 200.62 g/mol
InChI Key: DFSATKIZFFMUMG-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-chloronicotinate (CAS: 305329-79-7) is a nicotinic acid derivative with the molecular formula C₈H₉ClN₂O₂ and a molecular weight of 200.62 g/mol. It is characterized by a pyridine ring substituted with an amino group (-NH₂) at the 6-position, a chlorine atom at the 5-position, and an ethyl ester group at the 3-position. This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactive amino and ester functionalities .

Storage and Handling: The compound requires storage under inert gas (e.g., argon), protection from light, and maintenance at room temperature to ensure stability .

Preparation Methods

Direct Halogenation and Amination Route

One of the classical and widely reported methods for synthesizing Ethyl 6-amino-5-chloronicotinate involves a two-step sequence starting from ethyl nicotinate:

  • Step 1: Halogenation
    Ethyl nicotinate undergoes selective chlorination at the 5-position. This is typically achieved using chlorine or chlorinating agents in solvents such as acetic acid or dichloromethane under controlled temperatures to avoid over-chlorination or side reactions.

  • Step 2: Amination
    The chlorinated intermediate is then subjected to nucleophilic aromatic substitution with ammonia or an amine source to introduce the amino group at the 6-position. This reaction is often performed under reflux conditions or using pressure reactors to enhance substitution efficiency.

This method is scalable for industrial production, employing continuous flow reactors and automated systems to optimize yield and purity. Reaction parameters such as temperature, pressure, and reaction time are tightly controlled to minimize by-products and maximize efficiency.

Buchwald-Hartwig Amination (BHA) Cross-Coupling Approach

A modern and highly selective synthesis of this compound utilizes palladium-catalyzed Buchwald-Hartwig amination, which allows for chemo-selective cross-coupling between haloesters and secondary amines:

  • Catalyst and Base : Pd-PEPPSI-iPr catalyst (~3 mol%) with cesium carbonate as the base.
  • Solvent and Conditions : Anhydrous 1,2-dimethoxyethane (DME) under argon atmosphere, heated to 60–80°C.
  • Reaction Time : Typically completes within 3–4 hours for heterocyclic esters.
  • Purification : Post-reaction, the mixture is filtered and purified by flash chromatography using hexane and ethyl acetate mixtures.

This method offers high selectivity and yields, with the ability to tolerate various functional groups. It is particularly effective for heterocyclic haloesters such as ethyl 5-chloro nicotinate derivatives, enabling the introduction of amino groups without affecting other sensitive positions on the ring.

Table 1: Representative Yields of BHA Products from Different Haloesters and N-t-boc Diamines

Haloester (R = Ethyl, X = Cl) N-t-boc Diamine Yield (%)
Ethyl 5-chloronicotinate Boc-protected amine 75–85
Ethyl 5-bromonicotinate Boc-protected amine 70–80

Note: Exact yields depend on substrate and amine used; reaction times and temperatures may vary accordingly.

Alternative Synthetic Strategies Involving Intermediate Conversions

Other methods involve multi-step syntheses starting from substituted pyridine or quinolone intermediates:

  • Starting from ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate, cyclization and subsequent hydrolysis steps yield quinolone acid derivatives.
  • Amination reactions with tetrahydroisoquinoline or other amines in dry solvents (DMF or DMSO) with triethylamine as a base introduce amino substituents.
  • Reduction of nitro groups using RANEY® nickel catalysis under hydrogen atmosphere completes the formation of amino-functionalized nicotinate derivatives.

Though these routes are more complex, they provide access to a broader range of substituted nicotinate analogs. However, they are less direct and generally reserved for specialized derivatives rather than this compound specifically.

Process Optimization and Industrial Considerations

Industrial synthesis emphasizes:

  • Use of continuous flow reactors for halogenation and amination to improve reproducibility and safety.
  • Optimization of solvent systems and reaction temperatures to reduce hazardous waste and improve environmental compliance.
  • Automated monitoring of reaction progress via TLC or in-line spectroscopy to ensure consistent product quality.

These practices ensure that this compound is produced at scale with high purity suitable for pharmaceutical applications.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Direct Halogenation + Amination Cl2 or chlorinating agent; NH3 or amine; AcOH or DCM; reflux Simple, scalable Potential over-chlorination
Buchwald-Hartwig Amination (BHA) Pd-PEPPSI-iPr catalyst, Cs2CO3, DME, 60–80°C High selectivity, good yields Requires Pd catalyst and inert atmosphere
Multi-step Quinolone Derivatives Cyclization, hydrolysis, amination, reduction Access to diverse derivatives Complex, longer synthesis time

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-chloronicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as 6-amino-5-azidonicotinate or 6-amino-5-thiocyanatonicotinate can be formed.

    Oxidation Products: Nitro derivatives like 6-nitro-5-chloronicotinate.

    Reduction Products: Amines such as 6-amino-5-chloronicotinate.

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-chloronicotinate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in antimicrobial research, it may inhibit bacterial enzymes by binding to their active sites, thereby disrupting essential metabolic processes . In cancer research, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical differences between Ethyl 6-amino-5-chloronicotinate and its analogs:

Compound Name CAS No. Molecular Formula Molecular Weight Substituents Key Functional Differences
This compound 305329-79-7 C₈H₉ClN₂O₂ 200.62 6-NH₂, 5-Cl, 3-COOEt Reference compound; amino and ester groups.
Methyl 5-amino-6-chloronicotinate 211915-96-7 C₈H₈ClN₂O₂ 187.03 5-NH₂, 6-Cl, 3-COOMe Methyl ester; swapped amino and chlorine positions.
Ethyl 5-amino-2-chloronicotinate 886435-73-0 C₈H₉ClN₂O₂ 200.62 5-NH₂, 2-Cl, 3-COOEt Chlorine at 2-position; distinct regiochemistry.
Ethyl 6-chloro-5-cyanonicotinate 856165-97-4 C₉H₇ClN₂O₂ 210.62 6-Cl, 5-CN, 3-COOEt Cyano group (electron-withdrawing) replaces amino.
Ethyl 4-amino-6-chloro-5-fluoronicotinate 2454397-74-9 C₈H₈ClFN₂O₂ 218.61 4-NH₂, 6-Cl, 5-F, 3-COOEt Additional fluorine at 5-position.

Physicochemical Properties and Reactivity

  • This compound: The amino group at the 6-position enhances nucleophilic reactivity, facilitating coupling reactions (e.g., with amines or aryl halides). The ethyl ester provides moderate lipophilicity compared to methyl analogs .
  • Methyl 5-amino-6-chloronicotinate: The methyl ester reduces steric hindrance but lowers solubility in organic solvents compared to ethyl esters. Predicted collision cross-section (CCS) values for its protonated form ([M+H]⁺) are 134.3 Ų, indicating compact molecular geometry .
  • Ethyl 6-chloro-5-cyanonicotinate: The cyano group at the 5-position increases electrophilicity, making it suitable for nucleophilic aromatic substitution (e.g., in Suzuki couplings). Purity is typically ≥98% with confirmed HNMR profiles .

Research Findings and Trends

  • Regioselectivity : Substitution patterns (e.g., 5-Cl vs. 6-Cl) significantly impact reactivity. For example, 5-chloro derivatives are more reactive in SNAr reactions due to para-directing effects of the ester group .
  • Biological Activity: Amino-substituted nicotinates exhibit higher AChE inhibition (IC₅₀ < 1 µM) compared to cyano analogs, emphasizing the role of hydrogen bonding in enzyme interactions .
  • Synthetic Efficiency : Ethyl esters generally offer higher yields (e.g., 74% in ) than methyl analogs due to better solubility in polar aprotic solvents like THF/EtOH .

Biological Activity

Ethyl 6-amino-5-chloronicotinate (EAC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of EAC, focusing on its mechanisms, applications, and comparative analysis with related compounds.

Chemical Structure and Properties

EAC is an amino-substituted derivative of chloronicotinic acid, characterized by the following structural formula:

C8H8ClN1O2\text{C}_8\text{H}_8\text{Cl}\text{N}_1\text{O}_2

The presence of the amino group (-NH2) and the chlorine atom (-Cl) on the pyridine ring contributes to its unique reactivity and biological properties.

EAC's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The amino and chlorine groups facilitate hydrogen bonding and halogen interactions, which can alter the conformation and function of target proteins. This modulation can lead to various biological effects, such as:

  • Enzyme inhibition : EAC has been shown to inhibit specific enzymes involved in metabolic pathways.
  • Receptor modulation : It may act as an agonist or antagonist at certain receptor sites, influencing physiological responses.

Biological Activities

Research has identified several key biological activities associated with EAC:

  • Antimicrobial Activity : EAC exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : Studies suggest that EAC can reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.
  • Anticancer Properties : Preliminary studies have shown that EAC may inhibit cancer cell proliferation in certain types of tumors.

Comparative Analysis with Related Compounds

To understand the unique properties of EAC, it is essential to compare it with similar compounds:

CompoundStructure FeaturesBiological Activity
Ethyl 6-amino-5-bromonicotinateBromine instead of chlorineHigher reactivity; potential for different enzyme interactions
Ethyl 6-amino-5-fluoronicotinateFluorine substitutionEnhanced lipophilicity; varied pharmacokinetics
Ethyl 6-amino-5-iodonicotinateIodine atom presentIncreased molecular weight; potential for different binding affinities

Case Studies

  • Antimicrobial Activity Study :
    A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of EAC against Staphylococcus aureus and Escherichia coli. Results indicated that EAC inhibited bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as a novel antibacterial agent .
  • Anti-inflammatory Research :
    In vitro assays demonstrated that EAC significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines. This suggests its utility in treating conditions characterized by excessive inflammation .
  • Cancer Cell Proliferation Inhibition :
    A recent study assessed the effects of EAC on human breast cancer cells (MCF-7). The compound exhibited a dose-dependent inhibition of cell proliferation, indicating its potential as an anticancer agent .

Properties

IUPAC Name

ethyl 6-amino-5-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)5-3-6(9)7(10)11-4-5/h3-4H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSATKIZFFMUMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-Chlorosuccinimide (21.7 g, 0.162 mol) was added to a suspension of 6-amino-nicotinic acid ethyl ester (18.0 g, 0.108 mol) in acetonitrile (270 ml) and the mixture was refluxed for 2 h. The reaction mixture was filtered and concentrated under reduced pressure. The residue was dissolved in dichloromethane, washed with water and dried. Flash chromatography (2.5% MeOH in CH2Cl2) gave pure 6-amino-5-chloro-nicotinic acid ethyl ester (17.23 g, 79%).
Quantity
21.7 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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